

Discontinuation of PD-0299685 Development: A Technical Analysis

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Compound of Interest

Compound Name: PD-0299685

Cat. No.: B12728537

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The development of **PD-0299685**, a novel calcium channel $\alpha_2\delta$ subunit ligand investigated for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS), was discontinued following a Phase 2 clinical trial that, while demonstrating a statistically significant reduction in pain, failed to show broader efficacy across other key symptoms of the condition. This in-depth guide provides a comprehensive overview of the available data and the likely reasons for the cessation of its development pipeline.

Core Issue: Lack of Broad Efficacy

The primary driver behind the discontinuation of **PD-0299685** appears to be its inability to achieve a comprehensive therapeutic effect in patients with interstitial cystitis/bladder pain syndrome. A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study (NCT00739739) was designed to evaluate the efficacy and safety of the compound.^[1] While the trial did show a positive outcome in one key area, it fell short in others.

A review of clinical trials in IC/BPS revealed that a daily dose of 60 mg of **PD-0299685** resulted in a significant reduction in pain severity when compared to a placebo over a 12-week period.^[2] However, the study did not demonstrate improvements in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI), a primary endpoint for the trial, nor did it show significant changes in urinary symptoms.^{[1][2]} This suggests a targeted analgesic effect without addressing the broader symptom complex of IC/BPS, which includes urinary frequency, urgency, and nocturia. For a condition as multifaceted as IC/BPS, a narrow therapeutic window

focused solely on pain may not have been deemed sufficient for continued development, especially in a competitive pharmaceutical landscape.

While an official statement from the sponsor, Pfizer, regarding the discontinuation is not readily available in the public domain, the lack of follow-up studies and its disappearance from the company's development pipeline after the completion of the Phase 2 trial strongly indicate its termination.

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from the Phase 2 clinical trial (NCT00739739) of **PD-0299685**.

Primary Outcome Measure	Result	Time Frame
Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score	No significant improvement	12 Weeks

Secondary Outcome Measures	Result	Time Frame
Change from baseline in worst daily pain severity score (11-point NRS)	Significant reduction in pain severity	12 Weeks
Micturition Diary Variables (frequency, urgency, nocturnal frequency, incontinence episodes)	No significant improvement	12 Weeks
Average and worst daily pain score at other time points	Data not publicly available	12 Weeks
Sleep disturbance and sexual activity pain	Data not publicly available	12 Weeks

Experimental Protocol: Phase 2 Clinical Trial

(NCT00739739)

Study Design: A Phase 2, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.[\[1\]](#)

Objective: To determine the efficacy, safety, and tolerability of **PD-0299685** in treating symptoms associated with interstitial cystitis/painful bladder syndrome.[\[1\]](#)

Inclusion Criteria:

- Men and women over 18 years of age.
- Diagnosis of moderate to severe interstitial cystitis, defined by a pain score.
- For women, not pregnant or lactating, and either post-menopausal, surgically sterilized, or using an appropriate method of contraception.[\[1\]](#)

Exclusion Criteria:

- History of interstitial cystitis for less than 6 months.
- Current or recurrent urinary tract infections, or genitourinary cancer.
- Previous urinary diversion procedures with or without bladder removal, or bladder augmentation.
- Use of certain intravesical drugs up to 1 month prior to study entry.[\[1\]](#)

Intervention:

- Experimental Arm: **PD-0299685** (60 mg daily)
- Control Arm: Placebo

Primary Outcome Measure:

- Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score at 12 weeks.[\[1\]](#)

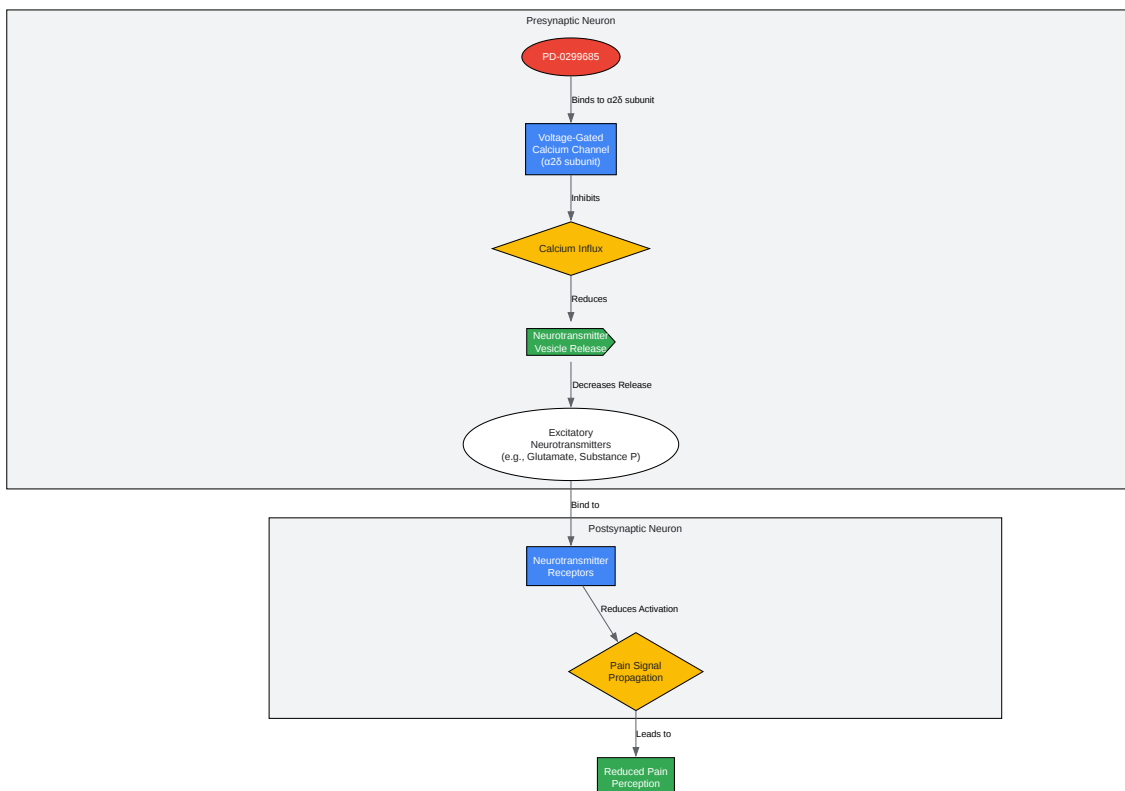
Secondary Outcome Measures:

- Change from baseline in worst daily pain severity score as measured by an 11-point Numerical Rating Scale (NRS).[\[1\]](#)
- Changes in micturition diary variables (frequency, urgency, nocturnal frequency, incontinence episodes).[\[1\]](#)
- Average and worst daily pain scores at other time points.[\[1\]](#)
- Assessment of sleep disturbance and pain during sexual activity.[\[1\]](#)

Visualizations

Signaling Pathway of PD-0299685 (Hypothesized)

PD-0299685 is a calcium channel $\alpha 2\delta$ subunit ligand. This class of drugs is known to modulate neuronal excitability. The following diagram illustrates the hypothesized mechanism of action in the context of pain signaling.



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Caption: Hypothesized mechanism of action for **PD-0299685**.

Experimental Workflow of the Phase 2 Clinical Trial

The following diagram outlines the workflow of the NCT00739739 clinical trial.

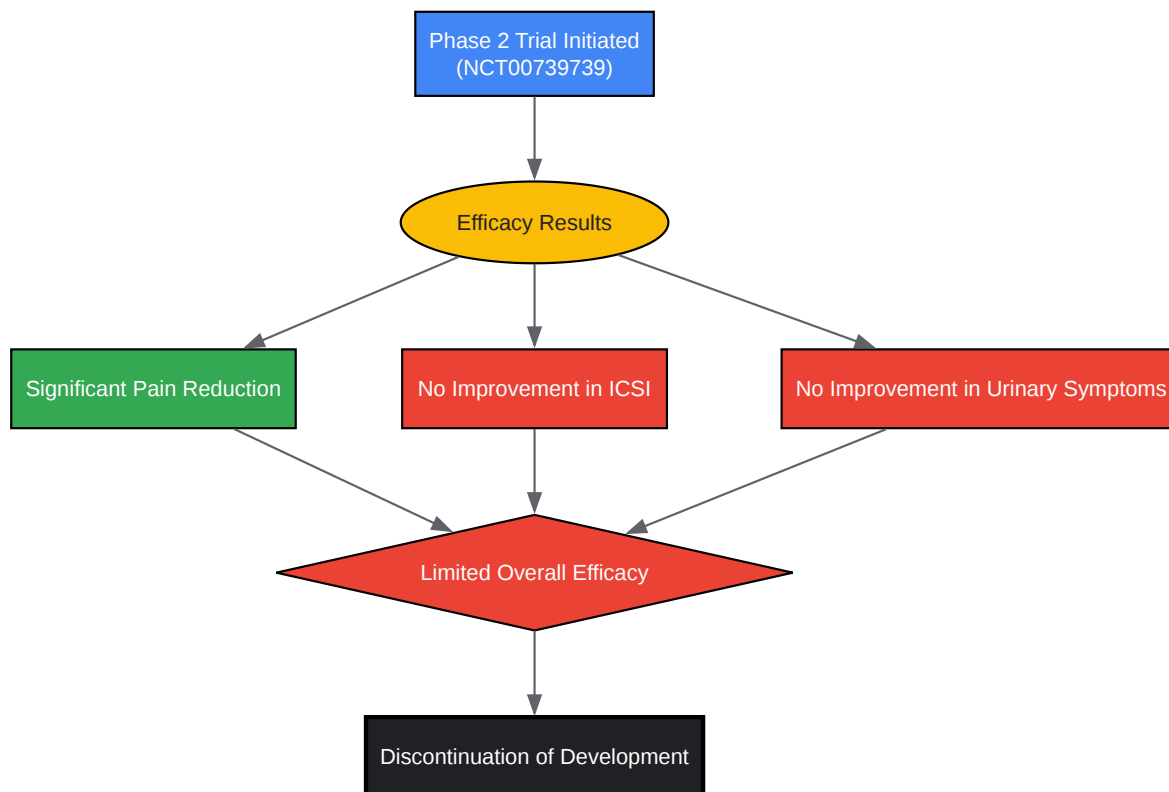


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Caption: Workflow of the **PD-0299685** Phase 2 clinical trial.

Logical Relationship for Discontinuation

This diagram illustrates the logical flow leading to the likely discontinuation of **PD-0299685**'s development.



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Caption: Logical flow for the discontinuation of **PD-0299685**.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Broaden Horizons: The Advancement of Interstitial Cystitis/Bladder Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

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